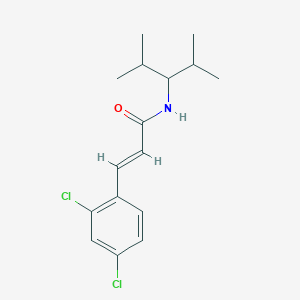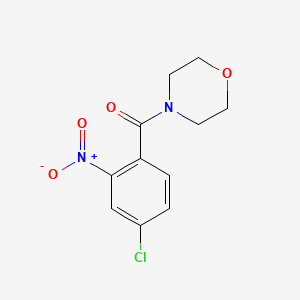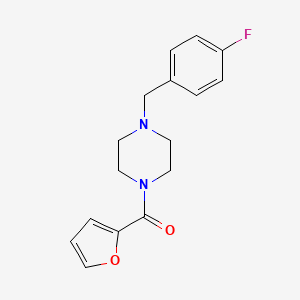
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide is not yet fully understood. However, it has been suggested that 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide inhibits the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and cancer progression. 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune system and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, an enzyme involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation and cancer progression. 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide in lab experiments is its potential therapeutic properties in the treatment of cancer and inflammatory diseases. 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
One of the limitations of using 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy. 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
For research on 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide include the development of novel synthetic methods, optimization for therapeutic use, and the development of 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide derivatives.
Méthodes De Synthèse
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide can be synthesized using various methods, including the reaction of 2-chloro-4-methylbenzoic acid with 5-chloro-2-methylaniline in the presence of thionyl chloride. Another method involves the reaction of 2-chloro-4-methylbenzoic acid with 5-chloro-2-methylaniline in the presence of phosphorus oxychloride. The yield of 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide using these methods ranges from 50-70%.
Applications De Recherche Scientifique
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has been studied for its potential therapeutic properties in various fields of research. One of the significant areas of research is the treatment of cancer. 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Another area of research is the treatment of inflammatory diseases. 2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-chloro-N-(5-chloro-2-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-3-6-12(13(17)7-9)15(19)18-14-8-11(16)5-4-10(14)2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCEFHBUCHQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5846215.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5846220.png)
![2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5846224.png)



![N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5846249.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5846261.png)
![6-chloro-4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5846266.png)
![3-amino-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5846271.png)
![2-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5846279.png)